

Application Notes and Protocols for the Spectrophotometric Determination of Xanthinol

Nicotinate

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Compound of Interest		
Compound Name:	Xanthinol Nicotinate	
Cat. No.:	B1684190	Get Quote

These application notes provide a detailed protocol for the quantitative determination of **Xanthinol Nicotinate** in pharmaceutical formulations using UV-Vis spectrophotometry. This method is suitable for quality control and routine analysis in research and drug development settings.

Principle

The spectrophotometric method for the determination of **Xanthinol Nicotinate** is based on the measurement of its ultraviolet (UV) absorbance. **Xanthinol Nicotinate** exhibits a characteristic absorption maximum in the UV region, and the absorbance at this specific wavelength is directly proportional to its concentration, following the Beer-Lambert law. The use of 0.1 M hydrochloric acid or 0.1 M sodium hydroxide as a solvent is recommended as they provide stabilization for the analyte solution, which enhances the reproducibility of the results.[1]

Instrumentation and Reagents

- Instrumentation:
 - UV-Vis Spectrophotometer (double beam)
 - Analytical balance
 - Volumetric flasks



- Pipettes
- Quartz cuvettes (1 cm path length)
- Ultrasonic bath
- pH meter
- Reagents:
 - Xanthinol Nicotinate reference standard
 - Hydrochloric acid (HCl), concentrated
 - Sodium hydroxide (NaOH), pellets
 - Potassium dichromate (optional, as an alternative standard)[1]
 - Distilled or deionized water

Experimental ProtocolsPreparation of Reagents

- 0.1 M Hydrochloric Acid Solution: Carefully add 8.3 ml of concentrated hydrochloric acid to approximately 500 ml of distilled water in a 1000 ml volumetric flask. Mix well and make up the volume to the mark with distilled water.
- 0.1 M Sodium Hydroxide Solution: Accurately weigh 4.0 g of sodium hydroxide pellets and dissolve in approximately 500 ml of distilled water in a 1000 ml volumetric flask. Allow the solution to cool to room temperature and then make up the volume to the mark with distilled water.

Wavelength of Maximum Absorbance (λmax) Determination

Prepare a dilute solution of **Xanthinol Nicotinate** in the chosen solvent (0.1 M HCl or 0.1 M NaOH). Scan the solution in the UV range (typically 200-400 nm) using the solvent as a blank. The wavelength at which maximum absorbance is observed (λ max) should be determined.



- In 0.1 M Hydrochloric Acid, the λmax is approximately 263 nm.[1]
- In 0.1 M Sodium Hydroxide, the λmax is approximately 268 nm.[1]
- Another reported λmax is 272 nm.[2]

Preparation of Standard Solutions

- Standard Stock Solution (e.g., 100 µg/ml): Accurately weigh 10 mg of Xanthinol Nicotinate reference standard and transfer it to a 100 ml volumetric flask. Dissolve in and dilute to the mark with the chosen solvent (0.1 M HCl or 0.1 M NaOH).
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards of different concentrations (e.g., 2, 4, 6, 8, 10 µg/ml) by pipetting appropriate volumes of the stock solution into separate volumetric flasks and diluting to the mark with the solvent.

Preparation of Sample Solutions (from Tablets)

- Weigh and finely powder at least 20 tablets to obtain a homogenous sample.
- Accurately weigh a quantity of the powder equivalent to a specific amount of Xanthinol Nicotinate (e.g., 10 mg).
- Transfer the powder to a volumetric flask (e.g., 100 ml).
- Add a portion of the solvent and sonicate for approximately 15 minutes to ensure complete dissolution of the active ingredient.[3]
- Dilute to the mark with the solvent, mix well, and filter the solution through a suitable filter paper, discarding the first few ml of the filtrate.
- Further dilute the filtrate with the solvent to obtain a final concentration within the linear range of the calibration curve.

Measurement and Calculation

• Set the spectrophotometer to the predetermined λ max.



- Use the solvent as a blank to zero the instrument.
- Measure the absorbance of each of the working standard solutions and the sample solution.
- Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
- Determine the concentration of Xanthinol Nicotinate in the sample solution from the calibration curve.
- Calculate the amount of **Xanthinol Nicotinate** in the original dosage form.

Data Presentation

The quantitative data for the spectrophotometric determination of **Xanthinol Nicotinate** should be summarized for clarity and easy comparison.

Table 1: Method Validation Parameters

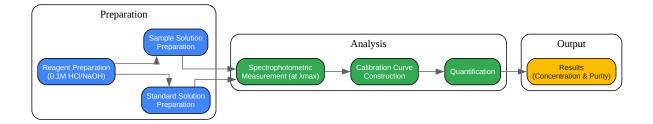
Parameter	Result
Wavelength (λmax) in 0.1 M HCl	263 nm[1]
Wavelength (λmax) in 0.1 M NaOH	268 nm[1]
Linearity Range	1-100 μg/mL[3]
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	> 99%[4]
Precision (% RSD)	< 2%[4]

Note: Some of the validation parameters like accuracy and precision are general requirements for pharmaceutical analysis and have been cited from related analytical techniques for **Xanthinol Nicotinate** as direct spectrophotometric validation data was limited in the search results.

Visualizations



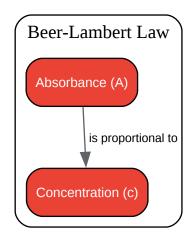
The following diagrams illustrate the key workflows and relationships in the spectrophotometric determination of **Xanthinol Nicotinate**.

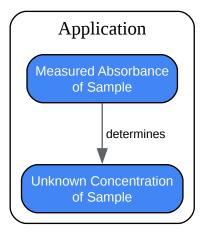


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Caption: Experimental workflow for the spectrophotometric determination of **Xanthinol Nicotinate**.







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Caption: Logical relationship based on the Beer-Lambert Law for quantification.

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